(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane
Overview
Description
Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives
The study of protecting hydroxyl groups is essential in synthetic chemistry, particularly for the stability and reactivity of the protected compounds. The paper titled "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives" discusses the development of dimethyl-tert-butylsilyl ethers as a protective group for hydroxyl functionalities. These ethers exhibit remarkable stability in various conditions, including resistance to hydrogenolysis and mild chemical reduction, making them increasingly valuable in the synthesis of complex molecules such as prostaglandins .
Synthesis Analysis
The synthesis of tert-butyl(4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, as reported in the second paper, is a multi-step process that yields an important intermediate for Biotin, a vital water-soluble vitamin. The synthesis begins with L-cystine and involves steps such as acetonization, Boc protection, and N-methoxy-N-methyl amidation, achieving an overall yield of 54%. This study highlights the importance of protective groups like tert-butyl in the synthesis of biologically significant compounds .
Molecular Structure Analysis
The molecular structure of compounds derived from reactions involving silylenes and buta-1,3-diynes is complex and diverse. The paper "Silylene Reactions with Buta-1,3-diynes: Cycloadditions, Insertions, and Rearrangements" provides insights into the reactivity of di-tert-butylsilylene with 1,3-diynes, leading to various products including dialkynylsilanes and disilabicyclohexadienes. The structures of these compounds have been elucidated using X-ray crystallography, which confirms the intricate nature of these silicon-containing compounds .
Chemical Reactions Analysis
The reactivity of silylenes with diynes, as explored in the third paper, involves a series of cycloadditions, insertions, and rearrangements. These reactions result in the formation of several novel silicon-containing compounds, such as alkynylsilirenes and disilabicyclohexadienes. The study provides a detailed analysis of the reaction pathways and the conditions under which these transformations occur, contributing to the understanding of silicon chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyldimethylsilyl derivatives are characterized by their stability in various solvents and resistance to certain types of chemical reactions. The first paper emphasizes the stability of these ethers in water and alcohol, which is crucial for their application in protecting hydroxyl groups during complex synthetic procedures. The resistance to hydrogenolysis and mild chemical reduction further underscores the robustness of these protective groups .
Scientific Research Applications
Application 1: Synthesis of Indole Derivatives
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane” is used in the synthesis of indole derivatives . Indole derivatives are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .
- Methods of Application or Experimental Procedures : The compound is synthesized starting from commercially available 4-bromo-1 H -indole. The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N -Boc derivative 3. The aldehyde group of 3 was reduced with NaBH 4 in methanol to obtain alcohol 4 in 90% yield. The alcoholic hydroxy group was protected by treatment with tert -butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield .
- Results or Outcomes : The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B. The newly synthesized compounds were characterized by spectral data .
Application 2: Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : This compound is used in the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . This synthesized compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application or Experimental Procedures : The target compound was synthesized starting from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3. The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 in 90% yield. The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 with quantitative yield .
- Results or Outcomes : The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B. The newly synthesized compounds were characterized by spectral data .
Application 3: General Organic Synthesis
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane” is often used as a reagent in organic synthesis . It can be used as a precursor of crosslinking agent, initiator or catalyst, and is widely used in material science, drug synthesis and organic synthesis .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed .
- Results or Outcomes : This compound has important applications in the synthesis of polymers, siloxanes and ligands .
Application 4: Synthesis of Alkaloids
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : This compound is used in the synthesis of indole derivatives as prevalent moieties present in selected alkaloids . Alkaloids are a significant heterocyclic system in natural products and drugs .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed .
- Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Application 5: Material Science and Drug Synthesis
- Specific Scientific Field : Material Science and Drug Synthesis
- Summary of the Application : “(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane” is often used as a reagent in organic synthesis. It can be used as a precursor of crosslinking agent, initiator or catalyst, and is widely used in material science, drug synthesis and organic synthesis .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed .
- Results or Outcomes : This compound has important applications in the synthesis of polymers, siloxanes and ligands .
Safety And Hazards
“(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane” is flammable and an irritant . The safety signal word is “Danger” and it falls under hazard class 3 . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl-but-3-ynoxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h1H,8-9H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZBJLXXTAOBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401750 | |
Record name | tert-Butyl[(but-3-yn-1-yl)oxy]dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane | |
CAS RN |
78592-82-2 | |
Record name | tert-Butyl[(but-3-yn-1-yl)oxy]dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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